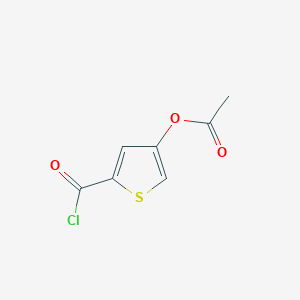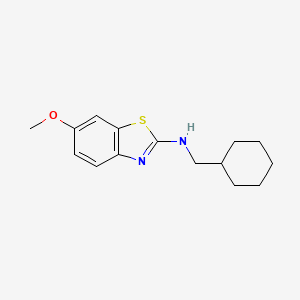
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine
概要
説明
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylmethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and cyclohexylmethyl groups can enhance its binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the cyclohexylmethyl group on the nitrogen atom differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
特性
分子式 |
C15H20N2OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H20N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,16,17) |
InChIキー |
ATCOOSDEDRDAMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC3CCCCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

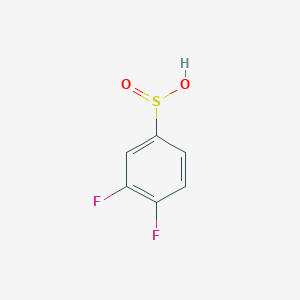

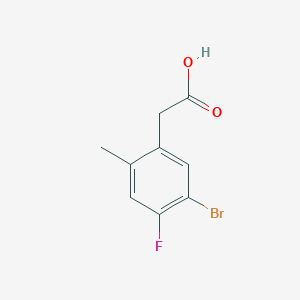


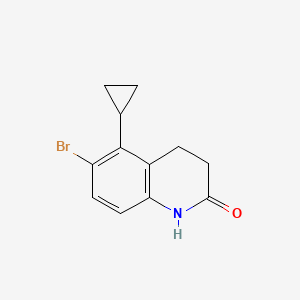
![4-[(2,4-Dichlorophenoxy)methyl]phenol](/img/structure/B8577623.png)
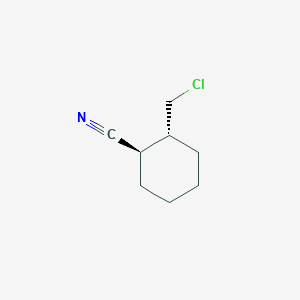


![4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8577654.png)

